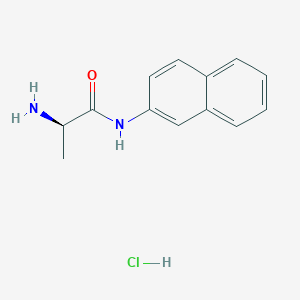

D-Alanine beta-naphthylamide hydrochloride

Beschreibung

D-Alanine beta-naphthylamide hydrochloride is a synthetic derivative of D-alanine, the D-enantiomer of the amino acid alanine, conjugated with a beta-naphthylamide group. This compound is structurally characterized by a naphthalene ring linked via an amide bond to the carboxyl group of D-alanine, with a hydrochloride salt enhancing its solubility . Unlike its L-enantiomer counterpart, which is commonly utilized as a substrate for aminopeptidases, the biological role of the D-form remains less explored.

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRRMRLNYQNOZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201984-32-9 | |

| Record name | 201984-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Enantioselective Synthesis of D-Alanine Precursor

The preparation of D-alanine, the chiral backbone of the target compound, is critical to ensuring high enantiomeric purity. A patented method (US4962231A) describes the reaction of optically active chloropropionic acid with ammonia or ammonia-donating compounds in aqueous or water-alcohol mixtures at 50–110°C. Key steps include:

-

Reaction Conditions :

-

Work-Up :

This method avoids racemization by using optically pure chloropropionic acid derived from enzymatic resolution of lactic acid, ensuring the D-configuration is retained.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

-

Acidification :

-

Purity :

Catalytic Hydrogenation and Ion Exchange Resin Hydrolysis

A complementary approach, adapted from Beta-alanine synthesis (CN105037182B), involves catalytic hydrogenation and resin-mediated hydrolysis:

Hydrogenation of Cyanoacetate Derivatives

Hydrolysis Using Strong-Acid Ion Exchange Resins

-

Resin : Sulfonated polystyrene resins (e.g., Amberlyst-15).

-

Hydrolysis :

-

Isolation :

While this method is optimized for β-alanine, substituting D-alanine ethyl ester (from Section 1.1) could enable adaptation for D-alanine beta-naphthylamide synthesis.

Comparative Analysis of Synthetic Methods

The enantioselective route offers superior enantiomeric purity and is preferred for pharmaceutical applications, whereas the hydrogenation method is cost-effective for large-scale β-alanine production but requires additional steps to adapt to D-alanine derivatives.

Critical Considerations in Process Optimization

Racemization Mitigation

Catalyst Efficiency

Analyse Chemischer Reaktionen

D-Alanine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to produce D-alanine and beta-naphthylamine.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

D-Alanine beta-naphthylamide hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders and analgesics.

- Mechanism of Action : The compound acts as an inhibitor for certain enzymes, which can be leveraged to modulate biochemical pathways relevant to drug action.

- Case Study : Research has demonstrated its role in synthesizing compounds aimed at treating conditions such as Alzheimer's disease by targeting specific neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is frequently used to investigate enzyme mechanisms and interactions.

- Enzyme Inhibition Studies : It is employed to understand the inhibition kinetics of various enzymes, contributing to the development of potential therapeutic agents.

- Example : A study utilized this compound to analyze enzyme activity related to Listeria species, demonstrating its effectiveness in identifying bacterial strains through hydrolysis tests .

Peptide Synthesis

The compound plays a vital role in peptide synthesis, allowing researchers to create peptides with specific properties for drug design.

- Application : It facilitates the formation of peptide bonds in synthetic pathways, which is essential for creating therapeutic peptides.

- Research Insight : Studies have shown that using this compound can enhance the yield and purity of synthesized peptides .

The unique properties of this compound make it useful in material science.

Wirkmechanismus

The mechanism of action of D-Alanine beta-naphthylamide hydrochloride primarily involves its role as a substrate in enzymatic reactions. When hydrolyzed by specific enzymes, it releases beta-naphthylamine, which can be detected chromogenically. This property makes it valuable in assays designed to measure enzyme activity . The molecular targets and pathways involved include enzymes such as aminopeptidases and other proteases that recognize and cleave the amide bond in the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Beta-naphthylamide derivatives of amino acids are widely used in enzymology and antimicrobial research. Below is a detailed comparison of D-alanine beta-naphthylamide hydrochloride with structurally and functionally related compounds:

Stereoisomeric and Structural Analogues

- L-Alanine Beta-Naphthylamide Hydrochloride Structure: L-alanine linked to beta-naphthylamide. Application: Preferred substrate for human seminal plasma aminopeptidase, with a Km of 4 × 10<sup>−4</sup> M .

DL-Alanine Beta-Naphthylamide Hydrochloride

Amino Acid Side-Chain Variants

- L-Leucine Beta-Naphthylamide Hydrochloride Structure: L-leucine conjugated to beta-naphthylamide. Application: Substrate for leucine aminopeptidase in colorimetric assays (CAS 893-36-7) . Key Difference: Bulkier leucine side-chain alters enzyme binding kinetics compared to alanine derivatives.

- Phe-Arg-Beta-Naphthylamide Dihydrochloride (PAβN) Structure: Dipeptide (phenylalanine-arginine) linked to beta-naphthylamide. Application: Efflux pump inhibitor in Gram-negative bacteria; reduces antibiotic resistance by permeabilizing membranes .

Proline and Other Derivatives

- L-Proline Beta-Naphthylamide Hydrochloride

Data Tables

Table 1: Comparative Biochemical Properties

Table 2: Structural and Functional Differences

Research Findings and Implications

- Enzyme Stereospecificity: The L-alanine derivative is hydrolyzed 20-fold more efficiently than the D-form by seminal plasma aminopeptidase, highlighting strict stereochemical preferences .

- Biological Resistance: Overexpression of D-alanine racemase in M. smegmatis confers resistance to D-cycloserine, suggesting D-amino acid derivatives may interact with bacterial racemases .

- Thermal Stability: Human seminal plasma aminopeptidase retains 80% activity at 60°C when using L-alanine beta-naphthylamide, indicating robustness of naphthylamide-based substrates .

Biologische Aktivität

D-Alanine beta-naphthylamide hydrochloride (D-Ala-β-NA-HCl) is a synthetic compound widely recognized for its significant biological activity, particularly as a substrate for various proteolytic enzymes. This article delves into the compound's biological properties, mechanisms of action, and applications in biochemical research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₁₄N₂O·HCl and a molecular weight of 250.73 g/mol. The compound features a beta-naphthylamide group linked to D-Alanine, which is crucial for its biological activity. Its structural characteristics allow it to serve as a substrate mimic for natural peptides, particularly in studies involving enzyme kinetics and protease specificity.

D-Ala-β-NA-HCl acts primarily as a substrate for serine and cysteine proteases. The compound is cleaved by these enzymes at the peptide bond between D-Alanine and the beta-naphthylamide moiety, releasing beta-naphthylamine and D-Alanine. This cleavage is stereospecific; L-Alanine beta-naphthylamide does not undergo similar hydrolysis, highlighting the importance of chirality in enzymatic reactions.

Hydrolysis Reaction

The hydrolysis reaction can be represented as:

This reaction is critical for enzyme assays and proteomic studies, where measuring released products can indicate enzyme activity.

Enzyme Assays

This compound is extensively utilized in enzyme assays to assess the activity of various proteases such as trypsin and chymotrypsin. Its specificity allows researchers to study enzyme kinetics effectively. For instance, kinetic parameters such as Michaelis-Menten constants can be determined using this compound, providing insights into enzyme functionality under different conditions.

Case Studies

- Protease Activity in Cancer Research : A study explored the overexpression of oxidized protein hydrolase (OPH) in prostate cancer cell lines (LNCaP, DU145). The researchers utilized D-Ala-β-NA-HCl to assess esterase activity, revealing that LNCaP cells exhibited approximately 40% more OPH activity compared to non-tumorigenic cells. This suggests potential applications of D-Ala-β-NA-HCl in developing chemotherapeutic agents targeting overexpressed enzymes in cancer .

- Substrate Specificity Studies : Research involving various substrates indicated that D-Ala-β-NA-HCl demonstrated higher aminopeptidase activity compared to other substrates like L-Alanine beta-naphthylamide. This specificity was crucial for understanding enzyme-substrate interactions in different biological contexts .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine beta-naphthylamide | L-isomer of Alanine | Different enzyme specificity; less effective as a substrate |

| Glycine beta-naphthylamide | Glycine derivative | Smaller size may affect binding dynamics |

| D-Valine beta-naphthylamide | Valine derivative | Different side chain may influence protease selectivity |

This compound stands out due to its specific interactions with certain proteases, making it particularly useful for targeted studies in enzymology compared to these similar compounds.

Q & A

Q. How do small differences in crystal packing between D- and L-alanine derivatives affect their biochemical interactions?

- Methodological Answer : Neutron diffraction reveals that D-alanine derivatives exhibit tighter NH···O hydrogen bonds compared to L-forms, altering enzyme binding pockets. Molecular dynamics simulations (AMBER force field) show differential free energy landscapes for D/L-substrate-enzyme complexes, explaining chiral specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.